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Compound of Interest

N-isopentyl-2-
Compound Name: _ _
(trifluoromethyl)benzamide

Cat. No.: B257001

An In-depth Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a chemical compound belonging to the
benzamide class, which are derivatives of benzoic acid. The structure is characterized by an
isopentyl group attached to the nitrogen of the amide, and a trifluoromethyl group substituted at
the 2-position of the benzene ring. Compounds within this chemical family are explored in
medicinal chemistry for their potential biological activities. This guide provides a comprehensive
overview of its molecular properties, synthesis, and a hypothetical mechanism of action for
research and development professionals.

Molecular Properties and Characterization

The fundamental characteristics of a compound are critical for its application in research and
development. The molecular formula dictates its stoichiometric composition, and the molecular
weight is a pivotal parameter in all quantitative experiments.

Molecular Weight Calculation

The molecular formula for N-isopentyl-2-(trifluoromethyl)benzamide is C13H16F3NO. The
molecular weight is calculated by summing the atomic weights of its constituent atoms.

e Carbon (C): 13 atoms x 12.011 u = 156.143 u
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Hydrogen (H): 16 atoms x 1.008 u = 16.128 u

Fluorine (F): 3 atoms x 18.998 u = 56.994 u

Nitrogen (N): 1 atom x 14.007 u = 14.007 u

Oxygen (O): 1 atom x 15.999 u = 15.999 u

Total Molecular Weight = 259.271 u

Physicochemical Data

The following table summarizes key quantitative data for N-isopentyl-2-
(trifluoromethyl)benzamide.

Property Value

Molecular Formula C13H16F3NO

Molecular Weight 259.27 g/mol

CAS Number 159514-38-8

Appearance White to off-white crystalline solid
Melting Point 78-81 °C

Boiling Point Not determined

Soluble in organic solvents like methanol,

Solubilit
Y ethanol, DMSO

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and analysis of
chemical compounds in a research setting.

Synthesis Protocol: Amide Coupling

N-isopentyl-2-(trifluoromethyl)benzamide can be synthesized via the coupling of 2-
(trifluoromethyl)benzoyl chloride with isopentylamine.
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Materials:

2-(trifluoromethyl)benzoyl chloride (1.0 eq)
 |sopentylamine (1.1 eq)

o Triethylamine (TEA) (1.2 eq)

e Dichloromethane (DCM) as solvent

e 1M Hydrochloric Acid (HCI)

e Saturated Sodium Bicarbonate (NaHCO3) solution
e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSO4)
Procedure:

o Dissolve isopentylamine and triethylamine in dichloromethane in a round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane to the flask
dropwise over 30 minutes.

 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding water.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCI,
saturated NaHCO3 solution, and brine.

e Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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 Purify the resulting crude product by recrystallization or column chromatography to yield pure
N-isopentyl-2-(trifluoromethyl)benzamide.

Analytical Protocol: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for
assessing the purity of the synthesized compound.

Instrumentation & Conditions:

e HPLC System: Agilent 1260 Infinity 1l or equivalent

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size)
» Mobile Phase A: 0.1% Formic Acid in Water

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate.

e Flow Rate: 1.0 mL/min

e Column Temperature: 30 °C

e Injection Volume: 10 pL

o UV Detector Wavelength: 254 nm

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Biological Context and Signaling

Benzamide derivatives are often investigated as inhibitors of enzymes, particularly kinases, due
to their ability to form key hydrogen bonds and occupy hydrophobic pockets in ATP-binding
sites. The diagram below illustrates a hypothetical mechanism where N-isopentyl-2-
(trifluoromethyl)benzamide acts as an inhibitor of a generic protein kinase ("Kinase A"),
preventing the phosphorylation of a downstream substrate.
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical inhibition of Kinase A by N-isopentyl-2-(trifluoromethyl)benzamide.

¢ To cite this document: BenchChem. [N-isopentyl-2-(trifluoromethyl)benzamide molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b257001#n-isopentyl-2-trifluoromethyl-benzamide-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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